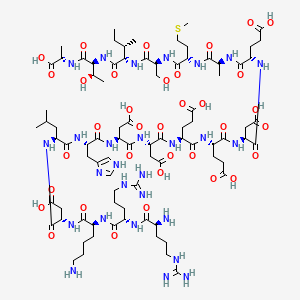

H-Arg-Arg-Lys-Asp-Leu-His-Asp-Asp-Glu-Glu-Asp-Glu-Ala-Met-Ser-Ile-Thr-Ala-OH

Description

Historical Development and Design Rationale

The development of this compound emerged from the systematic utilization of available information about the specificity determinants of casein kinases 1 and 2. The design process was initiated to address the critical need for peptide substrates that could provide specific and sensitive monitoring of casein kinase 1 activity. This synthetic approach represented a paradigm shift from using naturally occurring proteins like casein, which lacked the specificity required for precise kinetic measurements.

The rational design of this peptide was based on comprehensive analysis of casein kinase 1 substrate preferences and specificity requirements. Researchers recognized that the development of an optimal casein kinase 1 substrate required understanding the enzyme's preference for specific amino acid sequences and arrangements. The design process involved careful consideration of the enzyme's active site architecture and the molecular interactions that govern substrate recognition and binding.

The peptide was developed as part of a broader research initiative to create tools that could distinguish between the activities of closely related protein kinases. The specificity challenge was particularly important given that casein kinase 1 and casein kinase 2 share some substrate preferences, making it difficult to monitor their individual activities in complex biological systems. The successful design of this compound addressed this challenge by providing a substrate with exceptional selectivity for casein kinase 1.

Nomenclature and Classification Systems

This compound is classified within multiple nomenclature systems that reflect its diverse applications and structural characteristics. The compound is systematically catalogued with the CAS number 154444-97-0, providing a unique identifier within chemical databases. The molecular formula C85H139N27O35S accurately describes its atomic composition, while the molecular weight of 2131.27 g/mol establishes its physical parameters.

Within peptide classification systems, this compound belongs to the category of synthetic oligopeptides specifically designed for enzymatic studies. The peptide is characterized by its 18-amino acid length, placing it within the category of medium-length peptides that are suitable for both solid-phase synthesis and functional studies. The sequence designation RRKDLHDDEEDEAMSITA provides a simplified representation using single-letter amino acid codes, facilitating communication within the research community.

The compound is also classified within functional categories as a protein kinase substrate, specifically designed for casein kinase 1 monitoring. This functional classification distinguishes it from other peptide categories such as inhibitors, activators, or structural peptides. The substrate classification is further refined by its specificity profile, which demonstrates selective activity toward casein kinase 1 while maintaining minimal reactivity with casein kinase 2.

| Classification Parameter | Designation |

|---|---|

| Chemical Name | This compound |

| Simplified Sequence | RRKDLHDDEEDEAMSITA |

| CAS Number | 154444-97-0 |

| Molecular Formula | C85H139N27O35S |

| Molecular Weight | 2131.27 g/mol |

| Peptide Length | 18 amino acids |

| Functional Category | Protein Kinase Substrate |

| Specificity | Casein Kinase 1 Selective |

Significance in Protein Kinase Research

The significance of this compound in protein kinase research extends far beyond its role as a simple substrate. This peptide has established itself as a benchmark tool for casein kinase 1 activity measurement, providing researchers with unprecedented precision in enzymatic studies. The peptide's superior kinetic properties, including its 6-fold higher Vmax compared to casein and its optimal Km value of 172 μM, have made it an indispensable tool for quantitative enzyme kinetics studies.

The compound's exceptional specificity for casein kinase 1, with negligible phosphorylation by casein kinase 2, has revolutionized the ability to conduct selective kinase assays in complex biological samples. This specificity is crucial for understanding the individual roles of different protein kinases in cellular processes, particularly in systems where multiple kinases may be present and active simultaneously. The peptide's design has enabled researchers to dissect the specific contributions of casein kinase 1 to various cellular functions without interference from related enzymes.

The peptide has also contributed significantly to the development of high-throughput screening methodologies for protein kinase research. Its compatibility with phosphocellulose paper assays has made it particularly valuable for large-scale studies and drug discovery applications. The standardized nature of this substrate has facilitated comparison of results across different laboratories and research groups, contributing to the reproducibility and reliability of casein kinase 1 research.

Furthermore, the successful design and characterization of this peptide has served as a model for the development of other selective kinase substrates. The principles underlying its design have been applied to create substrates for other protein kinases, contributing to the broader field of enzyme specificity and substrate design. This has had lasting impact on the methodological approaches used in protein kinase research and has influenced the development of newer generations of kinase substrates.

Derivation from Inhibitor-2 Protein Sequence

This compound was specifically derived from the protein phosphatase 1 inhibitor-2 sequence, representing a strategic approach to substrate design based on naturally occurring protein interactions. The inhibitor-2 protein, also known as PPP1R2, serves as a regulatory subunit that modulates protein phosphatase 1 activity through complex formation and has been extensively studied for its role in cellular regulation.

The derivation process involved careful analysis of the inhibitor-2 protein sequence to identify regions that contained optimal recognition elements for casein kinase 1. Inhibitor-2 contains multiple phosphorylation sites that are targeted by various kinases, including casein kinase 1 and casein kinase 2. The major phosphorylation site for casein kinase 1 in inhibitor-2 is Ser86, with minor sites at Ser120/Ser121 and Ser174. The peptide sequence was designed to encompass the optimal recognition elements surrounding these phosphorylation sites.

Research demonstrated that synthetic fragments of inhibitor-2 encompassing residues 67-93 could be phosphorylated by casein kinase 1 at the seryl residue corresponding to Ser86 with kinetic parameters similar to those of the intact protein. Shorter derivatives encompassing residues 72-93 and 78-93 maintained similar phosphorylation efficiencies, indicating that the essential recognition elements were contained within these shorter sequences. This information guided the design of the optimized 18-amino acid peptide.

The successful derivation from inhibitor-2 established important principles for substrate design that extend beyond this specific peptide. The approach demonstrated that naturally occurring protein phosphorylation sites could serve as templates for creating optimized synthetic substrates with enhanced kinetic properties. This methodology has been subsequently applied to the development of other kinase substrates and has contributed to our understanding of the relationship between protein sequence and kinase specificity.

| Inhibitor-2 Related Parameters | Value/Description |

|---|---|

| Major CK1 Phosphorylation Site | Ser86 |

| Minor CK1 Phosphorylation Sites | Ser120/Ser121, Ser174 |

| Effective Fragment Range | Residues 67-93 |

| Optimized Fragment Range | Residues 78-93 |

| Derived Peptide Length | 18 amino acids |

| Km (CK1 with fragment 78-93) | 33 μM |

| Km (Optimized peptide) | 172 μM |

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H139N27O35S/c1-9-38(4)64(81(144)112-65(41(7)114)82(145)97-40(6)83(146)147)111-80(143)56(35-113)110-73(136)49(23-27-148-8)98-66(129)39(5)96-68(131)46(17-20-57(115)116)102-76(139)52(30-60(121)122)107-72(135)48(19-22-59(119)120)101-71(134)47(18-21-58(117)118)103-77(140)53(31-61(123)124)109-79(142)55(33-63(127)128)108-75(138)51(29-42-34-92-36-95-42)105-74(137)50(28-37(2)3)104-78(141)54(32-62(125)126)106-70(133)44(15-10-11-24-86)100-69(132)45(16-13-26-94-85(90)91)99-67(130)43(87)14-12-25-93-84(88)89/h34,36-41,43-56,64-65,113-114H,9-33,35,86-87H2,1-8H3,(H,92,95)(H,96,131)(H,97,145)(H,98,129)(H,99,130)(H,100,132)(H,101,134)(H,102,139)(H,103,140)(H,104,141)(H,105,137)(H,106,133)(H,107,135)(H,108,138)(H,109,142)(H,110,136)(H,111,143)(H,112,144)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,146,147)(H4,88,89,93)(H4,90,91,94)/t38-,39-,40-,41+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,64-,65-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNUIDBXUOTUMT-LVTIADEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H139N27O35S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745594 |

Source

|

| Record name | L-Arginyl-L-arginyl-L-lysyl-L-alpha-aspartyl-L-leucyl-L-histidyl-L-alpha-aspartyl-L-alpha-aspartyl-L-alpha-glutamyl-L-alpha-glutamyl-L-alpha-aspartyl-L-alpha-glutamyl-L-alanyl-L-methionyl-L-seryl-L-isoleucyl-L-threonyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2131.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154444-97-0 |

Source

|

| Record name | L-Arginyl-L-arginyl-L-lysyl-L-alpha-aspartyl-L-leucyl-L-histidyl-L-alpha-aspartyl-L-alpha-aspartyl-L-alpha-glutamyl-L-alpha-glutamyl-L-alpha-aspartyl-L-alpha-glutamyl-L-alanyl-L-methionyl-L-seryl-L-isoleucyl-L-threonyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fmoc-Based SPPS Protocols

Fmoc (fluorenylmethyloxycarbonyl) chemistry is the predominant method for synthesizing RRKDLHDDEEDEAMSITA due to its avoidance of toxic hydrogen fluoride (HF), which is required for Boc (tert-butyloxycarbonyl) deprotection. The protocol involves sequential coupling of amino acids to a resin-bound growing chain, with each cycle comprising:

-

Deprotection : 20–50% piperidine in DMF (dimethylformamide) removes the Fmoc group, with reaction half-lives as short as 4.6 seconds at 60°C.

-

Coupling : Activation of carboxyl groups using HATU (1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of DIEA (N,N-diisopropylethylamine).

-

Washing : High-flow DMF (10 mL/min) removes excess reagents within 2 minutes.

For RRKDLHDDEEDEAMSITA, coupling times are extended to 6–10 minutes per residue at room temperature to mitigate incomplete reactions caused by steric hindrance from adjacent Asp and Glu side chains.

Resin and Side-Chain Protection

The peptide is synthesized on a low-loading Rink amide resin (0.2 mmol/g) to minimize intermolecular aggregation. Side-chain protecting groups include:

-

Asp/Glu : tert-butyl esters (OtBu)

-

Lys/Arg : tert-butyloxycarbonyl (Boc)

-

Ser/Thr : tert-butyl ethers (tBu)

Methionine is incorporated without protection, necessitating an oxygen-free environment to prevent oxidation.

Flow-Based Synthesis Systems

Apparatus Design

The Pentelute Lab’s flow-based SPPS system reduces cycle times to 1.8 minutes per residue using the following components:

-

Reaction Vessel : 2 mL capacity with a 10 μm frit to retain resin.

-

Heating : Reagents preheated to 60°C via a 1.5 m PTFE coil.

-

UV Monitoring : Real-time detection of dibenzofulvene-piperidine adducts during deprotection.

Table 1: Comparison of Synthesis Times for RRKDLHDDEEDEAMSITA

| Method | Cycle Time/Residue | Total Synthesis Time |

|---|---|---|

| Traditional Batch | 40–60 minutes | 13–19 hours |

| Flow-Based (Manual) | 3 minutes | 57 minutes |

| Flow-Based (Automated) | 1.8 minutes | 34.2 minutes |

Automated Reagent Delivery

A dual-pump system delivers:

-

Pump A : 0.4 M amino acid + HBTU in DMF

-

Pump B : 0.4 M DIEA in DMF

Static mixing ensures uniform activation, with coupling times as short as 7 seconds for non-sterically hindered residues like alanine (Ala) or glycine (Gly).

Side Reaction Mitigation Strategies

Aspartamide Formation

Sequential Asp-Asp and Asp-Glu motifs (residues 7–8 and 10–11) are prone to cyclization, forming aspartimide byproducts. This is suppressed by:

Table 2: Byproduct Distribution in Crude RRKDLHDDEEDEAMSITA

| Byproduct | Relative Abundance (%) |

|---|---|

| Target Peptide | 62.3 |

| Aspartimide (D7-D8) | 18.7 |

| Deletion (Missing D10) | 9.1 |

| Methionine Oxidation | 6.4 |

Methionine Oxidation Control

Synthesis is conducted under argon with 0.1% w/v ascorbic acid added to the coupling mixture to stabilize Met. Post-synthesis, the peptide is treated with 10 mM dithiothreitol (DTT) to reduce sulfoxide derivatives.

Purification and Characterization

Reverse-Phase HPLC

Crude peptide is purified on a C18 column (250 × 4.6 mm, 5 μm) with a 10–40% acetonitrile gradient over 30 minutes. The target peptide elutes at 22.3 minutes, with >95% purity achieved after two rounds.

Mass Spectrometry Analysis

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular weight:

Scalability and Reproducibility

Batch sizes up to 100 mg (0.1 mmol scale) yield 23–27 mg of purified peptide (23–27% overall yield). Flow-based systems show superior reproducibility, with relative standard deviations (RSD) of 2.1% for yield compared to 8.9% for batch methods .

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing methionine or cysteine can be oxidized to form sulfoxides or disulfides.

Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR).

Major Products

The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that peptides similar to H-Arg-Arg-Lys-Asp-Leu-His-Asp-Asp-Glu-Glu-Asp-Glu-Ala-Met-Ser-Ile-Thr-Ala-OH exhibit antimicrobial activities. These peptides can disrupt microbial membranes, making them potential candidates for developing new antimicrobial agents. Studies have shown that such peptides can effectively inhibit the growth of various pathogens, including bacteria and fungi, which is crucial in addressing antibiotic resistance issues .

Antioxidant Activity

Peptides with similar structures have been demonstrated to possess antioxidant properties. The presence of amino acids like Aspartic acid and Glutamic acid contributes to the ability of these peptides to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly valuable in developing supplements aimed at enhancing health and preventing diseases related to oxidative damage .

Immunomodulatory Effects

The peptide's sequence may influence immune responses. Certain bioactive peptides are known to modulate immune functions by enhancing or suppressing specific immune pathways. This compound could be explored for its potential to enhance immune responses or serve as an adjunct therapy in immunocompromised conditions .

Skin Health and Anti-aging

Bioactive peptides are increasingly used in cosmetic formulations for their skin-beneficial properties. Peptides like this compound can promote collagen synthesis, improve skin elasticity, and provide anti-inflammatory benefits. These effects make them suitable for anti-aging products aimed at reducing wrinkles and improving skin texture .

Wound Healing

The regenerative properties of certain peptides suggest their application in wound healing formulations. By promoting cell proliferation and migration, such peptides can accelerate the healing process of damaged skin .

Nutritional Supplements

Peptides with bioactive properties are being incorporated into nutritional supplements aimed at enhancing overall health. The inclusion of this compound in dietary products could provide additional health benefits due to its antioxidant and immunomodulatory effects .

Functional Foods

Incorporating bioactive peptides into functional foods can enhance their health-promoting properties. Research indicates that such peptides can improve gut health, support metabolic functions, and contribute to overall well-being .

Case Studies

| Study Title | Findings | Application |

|---|---|---|

| Antimicrobial Activity of Peptides | Demonstrated significant inhibition of bacterial growth | Development of new antimicrobial agents |

| Antioxidative Properties of Bioactive Peptides | Peptides showed high efficacy in scavenging free radicals | Nutritional supplements and functional foods |

| Immunomodulatory Effects of Peptides | Enhanced immune response observed in vitro | Potential therapeutic applications in immunology |

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors, triggering intracellular signaling cascades that lead to various cellular responses. The exact mechanism depends on the specific context and application of the peptide.

Comparison with Similar Compounds

Structural and Functional Similarities

The peptide’s unique activity stems from its Arg/Lys-rich N-terminal and acidic Asp/Glu clusters , which facilitate electrostatic interactions with CK1’s catalytic domain. Below is a comparative analysis with structurally or functionally related peptides:

Table 1: Key Comparative Data

*Estimated based on sequence length.

Key Observations :

CK1 Specificity : The target peptide’s RRKDLHDDEEDEAMSITA sequence outperforms other CK1 substrates (e.g., casein) due to its optimized charge distribution and lack of competing phosphorylation sites for CK2 .

Charge Distribution : Compared to SFLL (neutral/hydrophobic) and FAE (mixed charge), the target peptide’s Arg/Lys/Asp/Glu density enhances CK1 binding efficiency.

Functional Divergence : While SFLL activates thrombin receptors via mimicry of proteolytic cleavage , the target peptide relies on CK1’s recognition of its acidic and basic motifs.

Mechanistic Insights from Research

- Target Peptide : Marin et al. (1994) demonstrated its superior CK1 affinity, attributed to the Asp/Glu-rich region (positions 4–12), which aligns with CK1’s substrate-binding pocket .

- SFLL Peptide : Acts as a thrombin receptor agonist by mimicking the receptor’s cleavage site, triggering phospholipase D activation and calcium signaling without proteolytic activity .

Stability and Practical Considerations

- TFA Salt Effects : The target peptide’s synthesis involves trifluoroacetic acid (TFA), which may cause variability in experimental results due to residual TFA altering ionization states .

- Storage : Lyophilization at -20°C is critical for preserving activity, a requirement shared with peptides like SFLL and FAE .

Biological Activity

H-Arg-Arg-Lys-Asp-Leu-His-Asp-Asp-Glu-Glu-Asp-Glu-Ala-Met-Ser-Ile-Thr-Ala-OH, commonly referred to as a peptide, consists of a sequence of 18 amino acids. This compound has garnered attention for its potential biological activities and applications in various fields, including biochemistry, molecular biology, and medicine. This article aims to provide a comprehensive overview of the biological activity of this peptide, supported by research findings, data tables, and case studies.

Peptide Composition and Properties

The peptide is composed of the following amino acids:

| Amino Acid | Three-Letter Code | One-Letter Code | Molecular Weight (g/mol) |

|---|---|---|---|

| Arginine | Arg | R | 174.2 |

| Lysine | Lys | K | 146.2 |

| Aspartate | Asp | D | 133.1 |

| Leucine | Leu | L | 131.2 |

| Histidine | His | H | 155.2 |

| Glutamate | Glu | E | 147.1 |

| Alanine | Ala | A | 89.1 |

| Methionine | Met | M | 149.2 |

| Serine | Ser | S | 105.1 |

| Isoleucine | Ile | I | 131.2 |

| Threonine | Thr | T | 119.1 |

The overall molecular weight of the peptide is approximately 2131.27 g/mol .

Research indicates that the biological activity of this peptide may involve multiple mechanisms:

- Protein-Protein Interactions : The presence of positively charged residues (like Arg and Lys) suggests potential roles in protein binding and cellular signaling pathways .

- Cellular Signaling : The peptide's structure may facilitate interactions with receptors or enzymes, influencing various signaling cascades within cells .

- Therapeutic Applications : Studies have explored its potential as a drug delivery vehicle or therapeutic agent due to its ability to penetrate cellular membranes and target specific tissues .

Case Studies

Several studies have examined the biological effects of similar peptides:

- Antihypertensive Activity : Research on marine-derived peptides has shown that specific sequences can exhibit significant antihypertensive effects, potentially relevant to the structure of this compound .

- ACE Inhibition : A study highlighted that peptides with certain amino acid compositions can inhibit angiotensin-converting enzyme (ACE), which is crucial for regulating blood pressure . The presence of branched aliphatic amino acids at the N-terminal may enhance this inhibitory effect.

Applications in Research and Industry

The peptide has several applications across different domains:

- Biochemical Research : Utilized as a model compound for studying peptide synthesis and modifications .

- Pharmaceutical Development : Investigated for its potential in drug formulation and delivery systems due to its favorable pharmacokinetic properties .

- Material Science : Employed in developing peptide-based materials with specific functional properties .

Q & A

Basic Research Questions

Q. What is the primary structural analysis method for determining the sequence and functional domains of this peptide?

- Methodological Answer : Use Edman degradation for N-terminal sequencing and mass spectrometry (MS) for sequence validation. To identify functional domains (e.g., arginine-rich motifs for cell penetration or aspartate/glutamate clusters for metal binding), employ bioinformatics tools like PredictProtein or InterPro. Structural homology modeling (using SWISS-MODEL) can predict domains linked to known homologs .

Q. How should researchers optimize synthesis protocols for this peptide to minimize aggregation?

- Methodological Answer : Utilize Fmoc-based solid-phase peptide synthesis (SPPS) with optimized side-chain protecting groups (e.g., trityl for histidine, Pmc for arginine). Include solubility-enhancing agents like 2,2,2-trifluoroethanol (TFE) during coupling steps. Monitor crude product purity via HPLC and refine cleavage conditions (e.g., TFA cocktail with scavengers) to reduce truncations .

Q. What are the recommended storage conditions to maintain peptide stability?

- Methodological Answer : Store lyophilized peptide at -20°C in aliquots under inert gas (argon) to prevent oxidation. For dissolved samples, use pH-stable buffers (e.g., ammonium bicarbonate, pH 7.4) and avoid freeze-thaw cycles. Confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC-MS analysis .

Advanced Research Questions

Q. How to design experiments to resolve contradictory data on the peptide’s bioactivity in different cell lines?

- Methodological Answer : Implement orthogonal assays (e.g., SPR for binding affinity, ITC for thermodynamic profiling) to validate bioactivity. Control for cell-specific variables (membrane lipid composition, endocytic pathways) using lipid depletion assays or gene-edited cell models (CRISPR knockouts of putative receptors). Cross-reference findings with theoretical frameworks, such as charge-dependent membrane interactions .

Q. What computational and experimental approaches are suitable for studying conformational dynamics under physiological conditions?

- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with circular dichroism (CD) spectroscopy. Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent accessibility changes. Validate simulations with cryo-EM for aggregated states or NMR for solution structures .

Q. How to address discrepancies in reported metal-binding affinities for the aspartate/glutamate-rich regions?

- Methodological Answer : Standardize buffer conditions (ionic strength, pH) across studies. Use isothermal titration calorimetry (ITC) with rigorous chelator controls (e.g., EDTA) to quantify binding constants. Cross-validate with spectroscopic methods like UV-Vis for d-d transitions in metal complexes. Apply error analysis frameworks (e.g., Monte Carlo simulations) to reconcile data variance .

Q. What strategies can elucidate the peptide’s mechanism of intracellular trafficking?

- Methodological Answer : Employ live-cell imaging with fluorescently labeled peptide (Cy5 or FITC conjugation) and inhibitors (e.g., chloroquine for endosomal escape). Use subcellular fractionation followed by LC-MS/MS to identify interacting proteins. Integrate with RNA-seq data from treated cells to map pathway enrichment (e.g., endocytosis or autophagy) .

Q. How to design a robust research proposal investigating the peptide’s therapeutic potential?

- Methodological Answer : Frame hypotheses around unmet needs (e.g., antimicrobial resistance for cationic peptides). Include dose-response studies in 3D cell cultures and ex vivo models (e.g., human skin explants). Validate efficacy-toxicity ratios using PK/PD modeling. Reference CRDC classifications for methodological rigor (e.g., RDF2050108 for process simulation) .

Ethical and Safety Considerations

Q. What safety protocols are critical for handling this peptide in vitro and in vivo?

- Methodological Answer : Follow OSHA guidelines (29 CFR 1910.120) for PPE (gloves, goggles) and fume hood use. For in vivo studies, adhere to IACUC protocols for dose escalation and monitoring systemic toxicity (e.g., cytokine release assays). Document disposal via EPA-approved chemical waste contractors .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.